molecular formula C5H9BrO B1281988 4-Bromotetrahydropyran CAS No. 25637-16-5

4-Bromotetrahydropyran

Cat. No.: B1281988
CAS No.: 25637-16-5
M. Wt: 165.03 g/mol
InChI Key: IVBVKTPDEWDNRW-UHFFFAOYSA-N
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Description

4-Bromotetrahydropyran is an organic compound with the molecular formula C5H9BrO. It is a derivative of tetrahydropyran, where a bromine atom is substituted at the fourth position of the tetrahydropyran ring. This compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromotetrahydropyran can be synthesized through several methods. One common approach involves the bromination of tetrahydropyran using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically takes place in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The bromination process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 4-Bromotetrahydropyran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Coupling Reactions: It can participate in Suzuki coupling reactions with boron reagents to form carbon-carbon bonds.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Coupling: Palladium catalysts in the presence of base and boronic acids.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Hydroxyl-tetrahydropyran, alkoxy-tetrahydropyran, amino-tetrahydropyran.

    Coupling: Various substituted tetrahydropyrans with extended carbon chains.

    Reduction: Tetrahydropyran.

Scientific Research Applications

4-Bromotetrahydropyran is utilized in various scientific research fields:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and natural products.

    Biology: It is used in the development of bioactive compounds and pharmaceuticals.

    Medicine: It acts as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromotetrahydropyran depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, it forms carbon-carbon bonds via palladium-catalyzed cross-coupling mechanisms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    Tetrahydropyran: The parent compound without the bromine substitution.

    4-Chloro-tetrahydropyran: A similar compound with a chlorine atom instead of bromine.

    4-Fluoro-tetrahydropyran: A similar compound with a fluorine atom instead of bromine.

Uniqueness: 4-Bromotetrahydropyran is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-bromooxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c6-5-1-3-7-4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBVKTPDEWDNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00537841
Record name 4-Bromooxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25637-16-5
Record name 4-Bromooxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromotetrahydro-2H-pyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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